2-(allylthio)-N-cyclopentylbenzamide
Description
2-(Allylthio)-N-cyclopentylbenzamide is a benzamide derivative characterized by an allylthio (-S-CH₂-CH=CH₂) substituent at the 2-position of the benzamide core and a cyclopentyl group attached to the amide nitrogen.
The following analysis is based on structurally related compounds, such as 2-(N-allylsulfamoyl)-N-propylbenzamide and other allylthio-substituted derivatives.
Properties
IUPAC Name |
N-cyclopentyl-2-prop-2-enylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-2-11-18-14-10-6-5-9-13(14)15(17)16-12-7-3-4-8-12/h2,5-6,9-10,12H,1,3-4,7-8,11H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDMTLFGBCOUQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(N-Allylsulfamoyl)-N-propylbenzamide
This compound (Figure 1a) shares structural similarities with the target molecule but differs in two key aspects:
Sulfamoyl vs. Thioether Group : The sulfamoyl (-SO₂-NH₂) group at the 2-position introduces hydrogen-bonding capacity and polarity, unlike the allylthio (-S-CH₂-CH=CH₂) group, which is more lipophilic and less electronegative .
N-Substituent : The cyclopentyl group in the target compound is bulkier and more rigid than the linear propyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide. This may affect molecular packing, solubility, and interactions with biological targets .
Key Findings from 2-(N-Allylsulfamoyl)-N-propylbenzamide Studies
- Synthesis: Prepared via nucleophilic substitution, followed by crystallization in methanol. Structural confirmation via X-ray diffraction revealed intermolecular N-H···O hydrogen bonds stabilizing the crystal lattice .
- Computational Analysis : Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) showed a HOMO-LUMO energy gap of 4.82 eV, indicating moderate reactivity. The allyl group exhibited partial conjugation with the benzamide core .
- Spectroscopy : IR spectra showed C=O stretching at 1675 cm⁻¹, while ¹H NMR confirmed allyl proton resonances at δ 5.8–5.2 ppm .
Allylthio-Substituted Naphthaquinone Derivatives
Compounds such as 2-(allylthio)-3-(4-phenylpiperazin-1-yl)naphthalene-1,4-dione (Figure 1b) highlight the role of the allylthio group in redox-active systems:
- Biological Activity: Allylthio-substituted naphthaquinones exhibit antitumor and antimicrobial properties, attributed to the redox cycling of the quinone core and the allylthio group’s ability to act as a leaving group .
- Synthetic Route: Synthesized via nucleophilic substitution of chloro-naphthaquinones with allyl mercaptan. Purification by column chromatography yielded products with >90% purity .
2-(Allylthio)pyrazine Derivatives
- Hepatoprotective Effects: Inhibits cytochrome P450 2E1 (CYP2E1), reducing acetaminophen-induced hepatotoxicity in rat models .
- Metabolic Stability : The allylthio group enhances metabolic resistance compared to methylthio analogs, as shown in pharmacokinetic studies .
Structural and Functional Implications
Impact of Substituents
Key Differences
- Synthetic Complexity: Introducing the allylthio group may require milder conditions than sulfonamide formation, as seen in naphthaquinone syntheses .
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